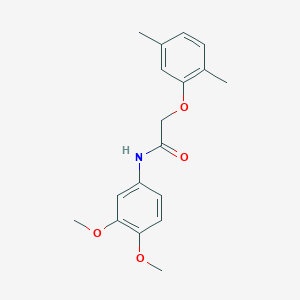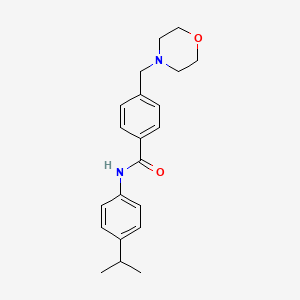
N-(3,4-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide, commonly known as DPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DPA belongs to the class of phenylacetamides and is synthesized through a multi-step process.
作用機序
The mechanism of action of DPA is not fully understood, but it is believed to act through multiple pathways. DPA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. DPA has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, DPA has been found to modulate the activity of various neurotransmitters, such as dopamine and serotonin, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
DPA has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that DPA inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). DPA has also been found to reduce the expression of COX-2, an enzyme that plays a key role in the inflammatory response. In vivo studies have shown that DPA exhibits analgesic properties and reduces pain in animal models. Additionally, DPA has been found to induce apoptosis in cancer cells and inhibit tumor growth.
実験室実験の利点と制限
DPA has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. DPA is also stable under normal laboratory conditions and can be stored for long periods of time. However, DPA also has limitations for lab experiments. It is relatively expensive and requires specialized equipment and reagents for synthesis. Additionally, DPA has low solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of DPA. One potential direction is the further investigation of its potential use as a novel cancer therapy. Studies could focus on optimizing the dosage and administration of DPA to maximize its anti-cancer effects. Another potential direction is the study of DPA's potential use in the treatment of neurological disorders. Studies could focus on identifying the specific neurotransmitter systems that are modulated by DPA and optimizing its use for these disorders. Additionally, further studies could focus on the mechanism of action of DPA and its potential use in other fields of scientific research.
合成法
The synthesis of DPA involves a multi-step process that requires several chemical reagents and equipment. The first step involves the condensation of 3,4-dimethoxybenzaldehyde with 2,5-dimethylphenol in the presence of a base to form 2-(2,5-dimethylphenoxy)benzaldehyde. This intermediate is then reacted with chloroacetyl chloride in the presence of a base to form N-(2,5-dimethylphenoxy)-2-chloroacetamide. Finally, the reaction of N-(2,5-dimethylphenoxy)-2-chloroacetamide with 3,4-dimethoxyaniline in the presence of a base yields DPA.
科学的研究の応用
DPA has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of DPA is in the field of medicine, where it has been found to exhibit anti-inflammatory and analgesic properties. DPA has also been studied for its potential use as a novel cancer therapy, as it has been found to induce apoptosis in cancer cells. Additionally, DPA has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-12-5-6-13(2)16(9-12)23-11-18(20)19-14-7-8-15(21-3)17(10-14)22-4/h5-10H,11H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTHLRFAYNBUGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5785511.png)
![2-fluoro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5785517.png)

![3-{[(ethylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5785519.png)


![1-(3-methylphenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-1H-tetrazole](/img/structure/B5785532.png)

![[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]ethylcyanamide](/img/structure/B5785561.png)
